5-Fluoro-2-(trifluoromethyl)phenylurea
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Overview
Description
5-Fluoro-2-(trifluoromethyl)phenylurea is a fluorinated organic compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylurea typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)phenylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-(trifluoromethyl)phenylurea can be compared with other similar compounds, such as:
5-Fluoro-2-(trifluoromethyl)aniline: A precursor in the synthesis of this compound.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F4N2O |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-2-5(8(10,11)12)6(3-4)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
MFMXNKGAENFYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)N)C(F)(F)F |
Origin of Product |
United States |
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